molecular formula C17H14F3N3O2S B124769 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide CAS No. 170570-01-1

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Cat. No.: B124769
CAS No.: 170570-01-1
M. Wt: 381.4 g/mol
InChI Key: MPVPOTMPKLOUHZ-UHFFFAOYSA-N
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Description

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is a diaryl-substituted pyrazole derivative structurally related to the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, with a molecular weight of 381.37 g/mol . The compound features a benzenesulfonamide group linked to a pyrazole ring substituted with a 3-methylphenyl group and a trifluoromethyl group. It is recognized as Celecoxib Related Compound A (Impurity A) in pharmaceutical quality control, arising during the synthesis of celecoxib due to regiochemical variations in the pyrazole substitution pattern .

The positional isomerism of the methyl group on the phenyl ring (3-methyl vs. While celecoxib is a selective COX-2 inhibitor, the biological activity of this compound remains less characterized, though its structural analogs have demonstrated diverse therapeutic applications, including antimicrobial and antioxidant activities .

Properties

IUPAC Name

4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPOTMPKLOUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436720
Record name 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170570-01-1
Record name 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(3-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RBK3FD79Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, also known as Celecoxib Impurity A or Celecoxib Related Compound A, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C17_{17}H14_{14}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight : 381.37 g/mol
  • CAS Number : 170570-01-1
  • IUPAC Name : 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Biological Activity Overview

The compound exhibits various biological activities, primarily in the realms of anticancer and anti-inflammatory effects. Its structure, which includes a pyrazole moiety, is known for conferring significant bioactivity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through several mechanisms:

  • Microtubule Destabilization : Compounds similar to this compound have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to inhibit microtubule assembly by 40.76–52.03% at concentrations of 20 μM .
  • Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) indicated that certain pyrazole derivatives can induce apoptosis and enhance caspase-3 activity significantly at concentrations as low as 1 μM .
  • Cytotoxicity Data : The following table summarizes the cytotoxic effects observed in various cancer cell lines:
CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMDA-MB-23110.0Apoptosis induction
Related Pyrazole Derivative AHepG226.0Microtubule destabilization
Related Pyrazole Derivative BA54949.85Cell cycle arrest

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties, often acting as selective COX-2 inhibitors. This is particularly relevant given the compound's structural similarity to Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID).

  • Mechanism of Action : The inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins, contributing to its therapeutic effects in inflammatory conditions.
  • Comparative Studies : In comparison with traditional NSAIDs, compounds like this compound exhibit lower gastrointestinal toxicity while maintaining efficacy against inflammation .

Case Studies and Research Findings

A recent study highlighted the synthesis and biological evaluation of pyrazole derivatives, including the compound :

  • Study Findings : The synthesized compounds were screened against various cancer cell lines, demonstrating significant antiproliferative activity across multiple types including lung and breast cancers . Notably, certain derivatives exhibited IC50_{50} values below 30 µM, indicating potent cytotoxicity.

Scientific Research Applications

Role as an Impurity in Celecoxib

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is identified as an impurity in the synthesis of Celecoxib, a widely used NSAID. Understanding the properties and behavior of this impurity is crucial for:

  • Quality Control : Ensuring the purity of Celecoxib formulations.
  • Safety Assessments : Evaluating potential side effects associated with impurities in pharmaceutical products.

Anti-inflammatory Activity

Research indicates that compounds related to Celecoxib exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. The evaluation of this compound has shown promising results in:

  • In vitro Studies : Demonstrating inhibition of COX-2 activity, thus contributing to anti-inflammatory effects.

Potential Anticancer Properties

Emerging studies suggest that pyrazole derivatives may possess anticancer activities. Investigations into this compound's mechanism reveal:

  • Apoptosis Induction : Evidence of promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cancer cell proliferation by interfering with cell cycle progression.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques, which are essential for:

  • Identification and Quantification : Utilizing methods such as NMR, IR, and mass spectrometry to analyze the compound's structure and purity.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is employed for:

  • Purity Testing : Ensuring that formulations containing Celecoxib meet regulatory standards for impurities.

Clinical Relevance

A study focusing on the impurities present in Celecoxib formulations highlighted the importance of monitoring this compound levels to assess patient safety and drug efficacy.

Research Findings

Recent research published in peer-reviewed journals has documented the pharmacological effects of this compound, emphasizing its potential therapeutic roles beyond being merely an impurity.

Chemical Reactions Analysis

Sulfonamide Group (-SO₂NH₂)

  • Hydrolysis Resistance : The sulfonamide group is stable under acidic/basic conditions but can undergo alkylation or acylation .

    • Example: Reaction with methyl iodide in DMF forms N-methyl derivatives .

Pyrazole Ring

  • Electrophilic Substitution : The electron-deficient pyrazole ring directs electrophiles to the N1 and C4 positions.

    • Halogenation (e.g., bromination) occurs at C4 under mild conditions .

Trifluoromethyl Group (-CF₃)

  • Inertness : The -CF₃ group is typically unreactive but enhances lipophilicity and metabolic stability .

Oxidation and Reduction Reactions

Reaction Type Reagents/Conditions Product Reference
Oxidation KMnO₄, H₂SO₄, 80°C3-Methylphenyl → Carboxylic acid derivative
Reduction LiAlH₄, anhydrous etherEster group → Alcohol (not applicable here)

Notes :

  • Oxidation of the 3-methylphenyl group to a carboxylic acid is feasible but alters biological activity .

  • The trifluoromethyl group remains intact under standard redox conditions .

Nucleophilic Aromatic Substitution

  • Halogen Exchange : The para-fluorine in related analogs can be replaced with [¹⁸F] via isotopic exchange for radiolabeling .

    • Example: Synthesis of [¹⁸F]celecoxib for PET imaging .

Hydrazone Formation

  • Condensation : Reacts with benzaldehyde derivatives in ethanol under acid catalysis to form hydrazones .

Example Reaction :

4 5 3 Methylphenyl 3 trifluoromethyl pyrazol 1 yl benzenesulfonamide+RCHOH PO EtOHHydrazone derivative\text{4 5 3 Methylphenyl 3 trifluoromethyl pyrazol 1 yl benzenesulfonamide}+\text{RCHO}\xrightarrow{\text{H PO EtOH}}\text{Hydrazone derivative}

COX-2 Inhibition Mechanism

  • Binding Affinity : The sulfonamide group interacts with COX-2’s hydrophobic pocket, while the trifluoromethyl group stabilizes the enzyme-inhibitor complex .

  • Metabolism : Hepatic CYP2C9-mediated oxidation of the 3-methylphenyl group produces inactive metabolites .

Comparative Reactivity Table

Functional Group Reaction Reactivity Biological Impact
SulfonamideAlkylation/AcylationModerateAlters solubility and potency
Pyrazole RingElectrophilic substitutionHighModifies target selectivity
TrifluoromethylRedox reactionsLowEnhances metabolic stability

Industrial and Pharmacological Modifications

  • Optimized Synthesis : Continuous flow reactors improve yield (up to 82%) and purity (>99%) .

  • Derivative Development :

    • 4-Trimethylsilyl analogs : Enhanced pharmacokinetics via silicon substitution .

    • Radiolabeled Versions : Used in tracer studies for COX-2 distribution analysis .

Stability and Degradation

  • Thermal Stability : Stable up to 165°C (melting point: 159–165°C) .

  • Photodegradation : Prolonged UV exposure leads to sulfonamide bond cleavage .

Comparison with Similar Compounds

Positional Isomers of Methyl-Substituted Phenyl Pyrazoles

The position of the methyl group on the phenyl ring significantly impacts molecular interactions and bioactivity. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Celecoxib 4-methylphenyl C₁₇H₁₄F₃N₃O₂S 381.38 Selective COX-2 inhibitor; anti-inflammatory, analgesic
Target Compound (Impurity A) 3-methylphenyl C₁₇H₁₄F₃N₃O₂S 381.37 Celecoxib synthesis impurity; unconfirmed COX-2 activity
Impurity IV 2-methylphenyl C₁₇H₁₄F₃N₃O₂S 381.37 Isolated impurity; no reported bioactivity
2,4-Dimethylphenyl analog 2,4-dimethylphenyl C₁₈H₁₆F₃N₃O₂S 395.40 Higher lipophilicity; potential solubility challenges

Key Observations :

  • Celecoxib (4-methyl) exhibits high COX-2 selectivity due to optimal steric and electronic interactions with the enzyme’s active site .
  • The 3-methylphenyl variant (target compound) may exhibit altered binding kinetics, though its COX-2 inhibition remains unverified .

Halogen-Substituted Analogs

Substitution of methyl with halogens modifies electronic properties and binding efficacy:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-Bromophenyl analog 4-bromophenyl C₁₆H₁₁BrF₃N₃O₂S 454.30 Enhanced molecular weight; potential COX-2 probe
2,4-Difluorophenyl analog 2,4-difluorophenyl C₁₆H₁₀F₅N₃O₂S 403.33 Increased polarity; improved metabolic stability

Key Observations :

  • Fluorine substitutions (e.g., 2,4-difluorophenyl) enhance electronegativity, improving membrane permeability and resistance to oxidative metabolism .

Functionalized Derivatives

Modifications to the sulfonamide or pyrazole group diversify biological activities:

Compound Name Structural Modification Key Properties/Activities
Carboxamide derivatives Sulfonamide replaced with carboxamide Antimicrobial, antioxidant activities
Thiadiazole-linked analogs Thiadiazole moiety appended Enhanced anti-inflammatory potential
Schiff base cyclized pyrazoles Pyrazole fused with tetralone Chemotherapeutic activity

Key Observations :

  • Carboxamide derivatives of celecoxib (e.g., compounds 4c–4g) showed potent antimicrobial activity against Staphylococcus aureus and Candida albicans, with IC₅₀ values <10 µg/mL .
  • Thiadiazole-linked analogs demonstrated improved anti-inflammatory efficacy in preclinical models, likely due to synergistic COX-2 and cytokine modulation .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Celecoxib 4-Bromophenyl Analog
Water Solubility Low Low Very low
LogP ~3.5 (estimated) 3.5 ~4.2
Bioavailability Unreported 40–50% (oral) Limited (PET probe use)
Metabolic Stability Moderate High High (fluorinated analogs)

Key Observations :

  • Low water solubility is a common limitation among these compounds, often necessitating formulation adjuvants .
  • Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit superior metabolic stability due to reduced cytochrome P450-mediated oxidation .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how is purity assessed?

The compound is synthesized via condensation reactions between substituted diketones and hydrazine derivatives. For example, a reflux reaction of 4-hydrazinobenzenesulfonamide hydrochloride with trifluoromethyl-substituted diketones in ethanol yields the pyrazole core, followed by recrystallization to isolate the product . Purity assessment typically combines HPLC (to detect impurities like positional isomers or byproducts) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity . Impurity profiling often employs reversed-phase HPLC (RP-HPLC) with UV detection, as demonstrated in the isolation of regioisomeric byproducts such as 4-[5-(2’-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing its structure?

1H/13C NMR and FT-IR are essential for confirming functional groups (e.g., sulfonamide NH2, trifluoromethyl) and regiochemistry of the pyrazole ring . Single-crystal X-ray diffraction reveals conformational details: the pyrazole and benzene rings form a dihedral angle of 55.58°, while hydrogen bonding between sulfonamide NH and pyrazole N atoms creates supramolecular chains critical for stability . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal properties, such as melting points (~467–468 K) and decomposition behavior .

Basic: How is the compound evaluated for COX-2 inhibitory activity in vitro?

Enzyme inhibition assays using recombinant COX-1 and COX-2 isoforms measure IC50 values. For example, competitive binding assays with radiolabeled substrates (e.g., [3H]prostaglandin) quantify inhibition potency. The compound’s selectivity is determined by comparing IC50 ratios (e.g., COX-1/COX-2 > 375 for celecoxib analogs) . Cell-based assays (e.g., LPS-induced PGE2 production in monocytes) validate activity in physiological contexts .

Advanced: How do structural modifications in SAR studies improve pharmacokinetics, such as plasma half-life?

Early analogs with long plasma half-lives (e.g., SC-236) were optimized by introducing metabolically labile groups. For instance, replacing the 4-methylphenyl group with substituents prone to oxidative metabolism (e.g., 3-methylphenyl) reduces half-life while maintaining COX-2 affinity . Metabolic stability assays (e.g., liver microsome incubation) identify vulnerable sites, guiding substitutions that enhance clearance without compromising binding .

Advanced: How does crystallographic data inform its biological interactions and formulation strategies?

The crystal structure reveals hydrogen-bonded chains (N–H···N/O) that stabilize the solid state but may reduce solubility. Modulating these interactions via co-crystallization or salt formation improves bioavailability . Polymorph screening (e.g., Form I vs. Form II) identifies stable crystalline forms with better dissolution profiles. Conversion methods include solvent-mediated recrystallization (water-miscible solvents like acetone) .

Advanced: What methodologies are used to resolve polymorphic forms, and why is this critical?

Polymorphs (e.g., Form I and Form II) are differentiated using powder X-ray diffraction (PXRD) and DSC . Form II is converted to Form I by dissolving in acetone, precipitating with water, and aging the suspension to ensure thermodynamic stability . Polymorph control is crucial for consistent dissolution rates and regulatory compliance .

Advanced: How are impurities and degradation products isolated and characterized?

Preparative RP-HPLC isolates impurities like 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, which arise from side reactions during synthesis . LC-MS/MS and high-resolution mass spectrometry (HRMS) elucidate their structures, while accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways (e.g., hydrolysis of sulfonamide) .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be addressed?

Discrepancies often arise from poor solubility or metabolic inactivation. Pharmacokinetic profiling (e.g., plasma AUC measurements in rodents) identifies bioavailability issues. Strategies include nanoparticle formulations to enhance solubility or deuterated analogs (e.g., Celecoxib-d7) to slow metabolism .

Advanced: What strategies improve solubility and oral bioavailability?

The compound’s low solubility (logP ~3) is addressed via amorphous solid dispersions with polymers (e.g., PVP) or cyclodextrin complexation . Prodrug approaches (e.g., esterification of sulfonamide) enhance permeability, while co-solvent systems (PEG-400/water) improve preclinical formulation .

Advanced: How is radiolabeling used to study COX-2 expression in vivo?

Carbon-11 labeled analogs (e.g., [11C]7) are synthesized for PET imaging to visualize COX-2 activity in tumors or inflamed tissues. Radiotracer biodistribution studies in animal models validate target specificity and pharmacokinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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